3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one

Stereochemistry Geometrical Isomerism Phthalide Differentiation

This stereochemically pure (E)-isomer of the natural phthalide senkyunolide C is essential for controlling double-bond geometry variables in pharmacological SAR studies. Unlike the commercially abundant (Z)-isomer, this 5-hydroxy-(E)-butylidenephthalide eliminates conformational ambiguity and serves as a critical stereochemical control. Request a quote for your structural biology, molecular docking, or inflammasome inhibition research.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 146946-21-6
Cat. No. B12553259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one
CAS146946-21-6
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCCC=C1C2=C(C=CC(=C2)O)C(=O)O1
InChIInChI=1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3
InChIKeyNRENRLOUWSVYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one (CAS 146946-21-6): Stereochemical Identity & Compound Class


3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one (CAS 146946-21-6), also referred to as (3E)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one, is the (E)-geometrical isomer of the natural phthalide senkyunolide C . It belongs to the 3-butylidenephthalide class, bearing a hydroxyl substituent at the 5-position of the benzofuranone core. The compound has a molecular formula of C12H12O3 and a molecular weight of 204.22 g/mol [1]. Unlike the predominantly studied (Z)-isomer (senkyunolide C, CAS 91652-78-7), the (E)-isomer represents a distinct stereochemical entity whose biological profile remains largely uncharacterized in the primary literature, making it a valuable tool compound for investigating stereochemistry-dependent pharmacological effects.

Why Generic Substitution of 3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one Is Scientifically Unjustified


Within the 3-butylidenephthalide family, subtle structural variations—including double-bond geometry (E vs. Z), hydroxylation position (e.g., 5-OH vs. 4-OH or 7-OH), and the degree of hydroxylation—profoundly alter biological activity [1]. Empirical evidence demonstrates that (E)- and (Z)-butylidenephthalide isomers exhibit distinct larvicidal potency, while hydroxyl positional isomers display divergent pharmacological profiles [2][3]. Consequently, substituting the (E)-5-hydroxy isomer with the commercially abundant (Z)-5-hydroxy isomer (senkyunolide C) or any other in-class analog without stereochemical and regiochemical validation introduces an uncontrolled experimental variable that can invalidate structure-activity relationship (SAR) studies, lead to erroneous biological conclusions, and compromise the reproducibility of pharmacological research.

Quantitative Differentiation Evidence for 3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one (CAS 146946-21-6)


Stereochemical Identity: The Underexplored (E)-Isomer vs. the Dominant (Z)-Isomer

3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one (CAS 146946-21-6) is the (E)-geometrical isomer, in contrast to the naturally abundant (Z)-isomer, senkyunolide C (CAS 91652-78-7) [1]. While the (Z)-isomer has been extensively characterized for anti-inflammatory, neuroprotective, and vasodilatory activities, no peer-reviewed biological activity data—including IC50 values—have been reported for the (E)-isomer as of the current literature search [2]. This representational asymmetry in pharmacological characterization means the (E)-isomer provides a unique investigational probe for studying the stereochemical determinants of phthalide bioactivity.

Stereochemistry Geometrical Isomerism Phthalide Differentiation

Hydroxyl Position: 5-Hydroxy vs. 4-Hydroxy and 7-Hydroxy Regioisomers

The 5-hydroxy substitution pattern distinguishes this compound from other monohydroxylated 3-butylidenephthalide regioisomers. The 4-hydroxy isomer (senkyunolide B, CAS 102673-72-3) and the 7-hydroxy isomer exhibit different hydrogen-bonding capabilities, electronic distributions, and metabolic profiles . NMR spectroscopic studies have established that the hydroxyl position critically influences the chemical shift of the aromatic proton H-8: in the 4-hydroxy isomer, H-8 is deshielded (δ 5.95 ppm) due to a γ-relationship with the hydroxyl group, whereas in the 7-hydroxy isomer, H-8 resonates at δ 5.68 ppm [1]. The 5-hydroxy isomer is therefore uniquely suited for studies focusing on the influence of hydroxyl regiochemistry on biological target engagement, particularly where the spatial orientation of the H-bond donor is a critical pharmacophoric element.

Regiochemistry Hydroxylation Pattern Structure-Activity Relationship

Comparative Z/E Stereochemistry Impacts on Biological Potency

Although direct biological data for the 5-hydroxy (E)-isomer are absent, the well-documented stereochemistry-dependent bioactivity of the parent 3-butylidenephthalide scaffold provides a strong class-level inference. In head-to-head comparison, (E)-butylidenephthalide exhibited an LC50 of 2.07 μmol/mL against Drosophila melanogaster larvae, while the (Z)-isomer was approximately 2.2-fold more potent with an LC50 of 0.94 μmol/mL [1]. This demonstrates that the E/Z geometry alone can produce a greater than 2-fold difference in biological potency. Extrapolating to the 5-hydroxy series, the (E)-isomer (CAS 146946-21-6) is expected to exhibit a distinct potency profile relative to the (Z)-isomer (senkyunolide C), making it an indispensable comparator for stereochemical SAR studies.

Stereochemistry-Activity Relationship Larvicidal Activity Geometrical Isomerism

Predicted Physicochemical Properties and Drug-Likeness Profile

The predicted physicochemical properties of 3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one (CAS 146946-21-6) have been calculated using the ACD/Labs Percepta Platform [1]. Key computed parameters include: density = 1.3 ± 0.1 g/cm³, boiling point = 387.1 ± 42.0 °C at 760 mmHg, vapor pressure = 0.0 ± 0.9 mmHg at 25 °C, and enthalpy of vaporization = 66.1 ± 3.0 kJ/mol. In comparison, the (Z)-isomer (senkyunolide C) shares identical molecular formula and molecular weight (204.22 g/mol) but differs in stereochemical descriptors. The calculated hydrogen bond donor count is 1, hydrogen bond acceptor count is 3, and rotatable bond count is 2, yielding a topological polar surface area consistent with moderate membrane permeability [2]. These predicted properties indicate that the compound falls within favorable drug-like chemical space, though experimental validation remains outstanding.

Physicochemical Properties In Silico ADME Drug-Likeness

Procurement-Relevant Application Scenarios for 3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one (CAS 146946-21-6)


Stereochemical Probe in Phthalide Structure-Activity Relationship (SAR) Studies

As the (E)-isomer of the phthalide scaffold, this compound serves as an essential stereochemical control in SAR investigations. When paired with the (Z)-isomer (senkyunolide C, IC50 = 8.2 μM for NLRP3 inflammasome inhibition), researchers can quantify the contribution of double-bond geometry to target engagement and downstream signaling [1]. The established 2.2-fold potency difference between E- and Z-isomers of the parent butylidenephthalide scaffold demonstrates the magnitude of stereochemical effects that must be controlled for [2].

Regioisomeric Specificity Investigations in Hydroxylated Phthalide Pharmacology

The 5-hydroxy substitution pattern provides a unique hydrogen-bond donor orientation distinct from the 4-hydroxy (senkyunolide B) and 7-hydroxy regioisomers. This compound is specifically required for studies aimed at mapping the pharmacophoric requirements of hydroxyl position on biological activity, particularly where NMR-validated structural identity is critical [1]. The distinct chemical shift patterns (H-8: ~5.95 ppm for 4-OH, ~5.68 ppm for 7-OH) enable unambiguous regioisomeric verification via 1H-NMR [2].

In Silico Modeling and Computational Chemistry Benchmarks

With no experimental biological data available, this compound represents an ideal test case for computational prediction-validation workflows. Its predicted physicochemical parameters (density 1.3±0.1 g/cm³, boiling point 387.1±42.0°C) [1] and drug-likeness profile (HBD=1, HBA=3) [2] provide a well-defined starting point for molecular docking, molecular dynamics simulations, and QSAR model development, where the stereochemical purity of the (E)-isomer eliminates conformational ambiguity.

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